molecular formula C22H17ClN2O2 B11621996 3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11621996
M. Wt: 376.8 g/mol
InChI Key: MSPKIOZQYBBJHS-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro and methyl group, along with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with 3-chloro-4-methylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), amines, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups can influence the compound’s lipophilicity and binding affinity, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylaniline
  • 4-chloro-3-methylphenol
  • N-(3-chloro-2-methylphenyl)-2,2-dimethylpropionamide

Uniqueness

3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its unique combination of a benzamide core with a benzoxazole moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-6-9-20-19(10-13)25-22(27-20)16-4-3-5-17(11-16)24-21(26)15-8-7-14(2)18(23)12-15/h3-12H,1-2H3,(H,24,26)

InChI Key

MSPKIOZQYBBJHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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